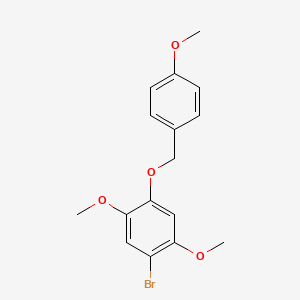

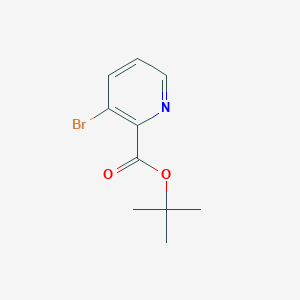

![molecular formula C19H17ClN6 B2372517 1-甲基-N4-(3-氯苯基)-N6-(4-甲基苯基)-1H-吡唑并[3,4-d]嘧啶-4,6-二胺 CAS No. 878063-89-9](/img/structure/B2372517.png)

1-甲基-N4-(3-氯苯基)-N6-(4-甲基苯基)-1H-吡唑并[3,4-d]嘧啶-4,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3-Chlorophenyl){1-methyl-6-[(4-methylphenyl)amino]pyrazolo[4,5-e]pyrimidin-4-yl}amine” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest for many researchers . A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, the α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Various chemical reactions involving pyrazole derivatives have been studied. For example, 3-amino-5-phenylpyrazoles reacted with 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxo-N-phenylethanehydrazonoyl bromide in boiling ethanol to give 3-phenylazo-2-(4-methyl-2-phenyl-thiazol-5-yl)-6-phenyl-5H-imidazo[1,2-b]pyrazoles .科学研究应用

利什曼病活性

利什曼病是由利什曼原虫引起的,通过白蛉叮咬传播,影响着全球数百万人口。最近的研究探索了吡唑衍生物的抗利什曼病潜力。特别是,肼偶联吡唑已显示出前景。 例如,化合物 13(我们目标化合物的衍生物)表现出优越的抗前鞭毛体活性,超过了米替福新和两性霉素 B 胆酸盐等标准药物 。这表明我们的化合物可能是开发有效抗利什曼病药物的潜在药效基团。

抗疟疾活性

疟疾是由疟原虫引起的,通过蚊子传播,仍然是全球关注的健康问题。由于耐药性,现有的抗疟疾药物面临着挑战。然而,肼偶联吡唑衍生物,包括我们的化合物,已显示出前景。 化合物 14 和 15 在体内对伯氏疟原虫表现出明显的抑制效果 。进一步的探索可能会导致新型抗疟疾药物。

抗炎作用

吡唑并[4,3-d]嘧啶类似物已被研究用于其抗炎特性。结合特定的部分,例如 3-吗啉代丙烷-1-胺,可以增强其效果。 虽然我们化合物的确切抗炎潜力需要进一步研究,但这方面提供了令人兴奋的前景 .

未来方向

The future directions for the study of “(3-Chlorophenyl){1-methyl-6-[(4-methylphenyl)amino]pyrazolo[4,5-e]pyrimidin-4-yl}amine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad spectrum of biological activities exhibited by pyrazole derivatives, they could be potential candidates for drug discovery .

作用机制

Target of Action

Compounds with similar structures, such as pyrazolines and their derivatives, have been reported to have a broad spectrum of biological and pharmacological activities .

Mode of Action

It’s known that pyrazolines and their derivatives interact with various enzymes and receptors in the body, leading to their diverse biological activities .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

It’s known that the degree of lipophilicity of a drug can influence its ability to diffuse easily into cells .

Result of Action

Compounds with similar structures have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

生化分析

Biochemical Properties

N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, the compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter the expression of genes involved in critical cellular processes, thereby impacting the overall cellular function .

Molecular Mechanism

At the molecular level, N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage or altered physiological functions. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall metabolic homeostasis . Additionally, it can be metabolized into active or inactive forms, which can further modulate its biological activity.

属性

IUPAC Name |

4-N-(3-chlorophenyl)-1-methyl-6-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN6/c1-12-6-8-14(9-7-12)23-19-24-17(16-11-21-26(2)18(16)25-19)22-15-5-3-4-13(20)10-15/h3-11H,1-2H3,(H2,22,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMMYFQGUWHWMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2372435.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2372439.png)

![3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2372442.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B2372443.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2372446.png)

![(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one](/img/structure/B2372447.png)

![[(3S,4R)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2372448.png)

![4-ethyl-1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2372450.png)

![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B2372457.png)